molecular formula C22H18N4O2 B323895 3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE

3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE

Cat. No.: B323895
M. Wt: 370.4 g/mol
InChI Key: OQRDFAQPOZCROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE is a complex organic compound with the molecular formula C22H18N4O2 and a molecular weight of 370.414 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 3-(aminocarbonyl)aniline and 4-formylbenzoic acid, followed by the subsequent reaction with benzylideneaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-({[3-(Aminocarbonyl)phenyl]imino}methyl)phenyl]amino}benzenesulfonamide
  • 2-{(E)-[(3-{[(E)-(2-Hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol
  • 4-Bromo-2-{(E)-[(4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl}phenol

Uniqueness

3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic rings and functional groups allows for versatile chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

3-[[4-[(3-carbamoylphenyl)iminomethyl]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H18N4O2/c23-21(27)17-3-1-5-19(11-17)25-13-15-7-9-16(10-8-15)14-26-20-6-2-4-18(12-20)22(24)28/h1-14H,(H2,23,27)(H2,24,28)

InChI Key

OQRDFAQPOZCROF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(=O)N)C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(=O)N)C(=O)N

Origin of Product

United States

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